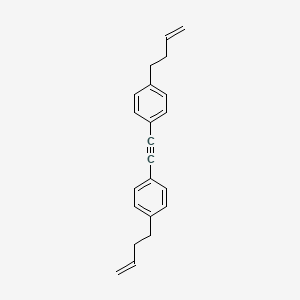

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-

説明

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)- is a bifunctional aromatic compound characterized by two benzene rings connected via a 1,2-ethynediyl (acetylene) bridge. Each benzene ring is substituted at the para position with a 3-buten-1-yl group.

特性

IUPAC Name |

1-but-3-enyl-4-[2-(4-but-3-enylphenyl)ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22/c1-3-5-7-19-9-13-21(14-10-19)17-18-22-15-11-20(12-16-22)8-6-4-2/h3-4,9-16H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTOVEIVWNKSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431513 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202652-64-0 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis[4-(3-butenyl)phenyl]acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] typically involves the following steps:

Formation of Ethynediyl Linkage: The ethynediyl group is introduced between two benzene rings through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.

Substitution with Butenyl Groups: The butenyl groups are introduced via a Friedel-Crafts alkylation reaction, where the benzene rings are alkylated with butenyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and alkylation reactions, ensuring higher yields and purity.

化学反応の分析

Types of Reactions:

Oxidation: Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ethynediyl group to an ethylene linkage.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

Substitution: Aluminum chloride (AlCl3), Butenyl halides

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Ethylene-linked benzene derivatives

Substitution: Various substituted benzene derivatives

科学的研究の応用

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Biology and Medicine:

Drug Development: Investigated for its potential as a scaffold in the design of new pharmaceuticals.

Biological Probes: Used in the development of probes for studying biological processes.

Industry:

Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.

Electronics: Potential use in the fabrication of organic electronic devices due to its unique electronic properties.

作用機序

The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynediyl linkage and butenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Ethynediyl Bridges

- Benzene,1,1'-(1,2-ethynediyl)bis[4-iodo- (CAS: 67973-34-6)

Compounds with Ethenediyl (Vinyl) Bridges

Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-methyl- (CAS: 2510-76-1)

- Molecular Formula : C₁₆H₁₆

- Key Features : A cis-stilbene derivative with para-methyl groups. The ethenediyl bridge allows for π-conjugation, useful in fluorescent probes or liquid crystals.

- Research Findings : Exhibits photoisomerization behavior, contrasting with the rigid ethynediyl-linked compounds .

Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro- (CAS: 2501-02-2)

Compounds with Oxy or Alkyl Bridges

Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[4-(1-methyl-1-phenylethyl) (CAS: 88457-49-2)

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-3-(2-propen-1-yl) (CAS: 113641-49-9)

Data Table: Key Properties of Target Compound and Structural Analogs

| Compound Name | Bridge Type | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Properties |

|---|---|---|---|---|---|---|

| Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)- | Ethynediyl | 4-(3-buten-1-yl) | C₁₈H₁₈ | 234.34 | Not Provided | Conjugated materials, synthesis |

| Benzene,1,1'-(1,2-ethynediyl)bis[4-iodo- | Ethynediyl | 4-iodo | C₁₄H₈I₂ | 417.93 | 67973-34-6 | Optoelectronics, cross-coupling |

| Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-methyl- | Ethenediyl (cis) | 4-methyl | C₁₆H₁₆ | 208.30 | 2510-76-1 | Fluorescent probes, liquid crystals |

| Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro- | Ethenediyl | 4-nitro | C₁₄H₁₀N₂O₄ | 294.24 | 2501-02-2 | Explosives, charge-transfer systems |

| Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-3-(2-propen-1-yl) | Isopropylidene | 4-methoxy, 3-propenyl | C₂₄H₂₆O₂ | 358.46 | 113641-49-9 | Polymer precursors, thermal stabilizers |

Research Findings and Functional Contrasts

- Electronic Properties : Ethynediyl-linked compounds exhibit superior conjugation and rigidity compared to ethenediyl or oxy-bridged analogs, making them ideal for conductive polymers or molecular wires .

- Reactivity : The 3-buten-1-yl groups in the target compound may undergo Diels-Alder reactions or polymerization, unlike nitro- or iodo-substituted derivatives, which prioritize electrophilic substitution .

- Safety Profiles : Ethynediyl compounds (e.g., CAS 67973-34-6) show lower acute toxicity (Category 4, H302) compared to nitro-substituted ethenediyl derivatives (e.g., CAS 2501-02-2), which may have mutagenic or explosive hazards .

生物活性

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] (CAS No. 202652-64-0) is a complex organic compound that has garnered attention for its notable biological activities. This article explores its structural characteristics, synthesis methods, biological effects, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 286.41 g/mol. The structure features two benzene rings linked by an ethynediyl group, with each ring substituted by a butenyl group. This unique configuration contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] typically involves:

- Formation of Ethynediyl Linkage :

- Utilizes palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

- Substitution with Butenyl Groups :

- Achieved through Friedel-Crafts alkylation using butenyl halides in the presence of Lewis acid catalysts like aluminum chloride.

Biological Activity

Research indicates that Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] exhibits significant biological activity, particularly in inhibiting tumor cell proliferation. The following table summarizes key findings related to its biological effects:

Case Studies

Several studies have highlighted the compound's potential as an antitumor agent:

- Study on Cancer Cell Lines : A study demonstrated that the compound significantly inhibited the growth of ovarian and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Activity : Another research effort revealed that the compound showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

The biological activity of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The ethynediyl linkage and butenyl groups enhance its binding affinity and reactivity with biological molecules, thereby modulating various signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Benzene derivatives often exhibit similar biological activities; however, the unique structure of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] provides distinct electronic and steric properties that can influence its reactivity and therapeutic potential.

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Benzene, 1,1'-(1,2-ethanediyl)bis[4-methyl-] | C22H22 | Antitumor activity |

| Benzene, 1,1'-(1-methyl-1,2-ethanediyl)bis[4-(3-butenyl)-] | C22H22 | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。